molecular formula C19H16F3N3O3 B1193690 Tavapadon CAS No. 1643489-24-0

Tavapadon

Katalognummer B1193690
CAS-Nummer: 1643489-24-0
Molekulargewicht: 391.35
InChI-Schlüssel: AKQXQLUNFKDZBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tavapadon, developed by Cerevel Therapeutics , is an orally-bioavailable, once-daily partial agonist designed to treat both early- and late-stage Parkinson’s disease. The primary goal of Tavapadon is to achieve a balance between meaningful motor activity and favorable tolerability. Parkinson’s disease is a chronic neurodegenerative disorder characterized by progressive motor symptoms resulting from the loss of dopamine-producing neurons in the brain. These symptoms include decreased movement, slowness, rigidity, tremors, and postural instability .


Molecular Structure Analysis

Tavapadon’s molecular structure is characterized by its ability to differentially activate the direct motor pathway. It selectively binds to dopamine D1/D5 receptors, which play a crucial role in modulating signaling from the thalamus to the cortex. By targeting these receptors, Tavapadon aims to improve motor symptoms associated with Parkinson’s disease while minimizing side effects .

Wissenschaftliche Forschungsanwendungen

Treatment of Parkinson’s Disease

Tavapadon is being developed as a therapeutic candidate for the treatment of both early- and late-stage Parkinson’s disease . Parkinson’s disease is a chronic neurodegenerative disorder that primarily results in progressive and debilitating motor symptoms .

Selective Targeting of Dopamine D1/D5 Receptors

Tavapadon was designed as an orally-bioavailable, once-daily partial agonist that selectively targets dopamine D1/D5 receptor subtypes . This selective targeting is aimed at balancing meaningful motor activity with a favorable tolerability profile .

Activation of Direct Motor Pathway

Tavapadon differentially activates the direct motor pathway, potentially driving motor benefit while minimizing side effects typical of drugs that non-selectively stimulate dopamine . These side effects can include daytime sedation, compromised impulse control, and risk of psychotic symptoms including hallucinations .

Reduction of Receptor Overexcitation and Desensitization

Tavapadon is designed to activate the D1/D5 receptor subtypes at levels that maximize motor benefit while reducing the prolonged receptor overexcitation and desensitization caused by full agonists . This can lead to dyskinesias and exacerbation of “off” time .

Adjunctive Therapy to Levodopa

Tavapadon has been studied as an adjunctive therapy to levodopa (LD) in adults . In the pivotal Phase 3 TEMPO-3 trial, patients treated with tavapadon adjunctive to LD experienced a clinically meaningful and statistically significant increase of 1.1 hours in total “on” time without troublesome dyskinesia compared to those treated with LD and placebo .

Reduction of “Off” Time

A statistically significant reduction in “off” time, the key secondary endpoint, was also observed for the tavapadon treatment arm . This suggests that tavapadon could potentially help Parkinson’s patients spend more time in the “on” state, where their symptoms are well-controlled.

Long-term Efficacy and Safety

An open-label extension study called TEMPO-4 is evaluating tavapadon’s long-term efficacy and safety in an estimated 1,200 patients . This includes those in placebo groups in the therapy’s main trials .

Monotherapy for Parkinson’s Disease

Tavapadon is the first and only selective D1/D5 receptor partial agonist in development for Parkinson’s disease and is currently being studied as a once-daily medicine for use as both a monotherapy and as an adjunctive therapy to LD .

Zukünftige Richtungen

Cerevel Therapeutics is actively investigating Tavapadon’s efficacy and safety in clinical trials. Results from ongoing studies will guide its future development and potential approval for Parkinson’s disease treatment .

Eigenschaften

IUPAC Name

1,5-dimethyl-6-[2-methyl-4-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3/c1-10-9-12(28-17-14(19(20,21)22)5-4-8-23-17)6-7-13(10)15-11(2)16(26)24-18(27)25(15)3/h4-9H,1-3H3,(H,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQXQLUNFKDZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=C(C=CC=N2)C(F)(F)F)C3=C(C(=O)NC(=O)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301337071
Record name Tavapadon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301337071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tavapadon

CAS RN

1643489-24-0
Record name Tavapadon [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643489240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tavapadon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14899
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tavapadon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301337071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAVAPADON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PT4P8MJP8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How does Tavapadon interact with its target and what are the downstream effects?

A1: Tavapadon is a novel, oral, partial agonist that selectively targets dopamine D1/D5 receptors [, ]. Unlike other dopaminergic agents that primarily target D2/D3 receptors, Tavapadon's selectivity for D1/D5 receptors is hypothesized to offer therapeutic benefits in Parkinson's disease (PD) with a reduced risk of D2/D3-related adverse effects []. Activation of D1 receptors, primarily coupled to Gαs and Gαolf proteins, initiates downstream signaling cascades leading to increased cAMP production and modulation of neuronal activity []. This mechanism is thought to contribute to Tavapadon's potential in improving motor symptoms associated with PD.

Q2: What is the mechanism behind Tavapadon's potential for improved safety compared to D2/D3-targeting agents?

A2: While Tavapadon's exact mechanism for potentially reducing adverse effects remains an area of investigation, its selectivity for D1/D5 receptors is considered key []. Traditional D2/D3-targeting agents, while effective, can lead to side effects such as dyskinesia and impulse control disorders. By primarily acting on the D1/D5 pathway, Tavapadon may mitigate these issues. Further research is needed to fully elucidate this aspect.

Q3: How does Tavapadon's activity at D1 receptors coupled to Gαs and Gαolf differ from other D1 agonists?

A3: Studies using bioluminescence resonance energy transfer (BRET) assays and cAMP production assays have revealed interesting differences in Tavapadon's activity compared to other D1 agonists []. While some tetracyclic catechol D1 agonists exhibited full agonism at D1 receptors coupled to Gαs but partial agonism at those coupled to Gαolf, Tavapadon displayed the opposite profile – full agonism at Gαolf and partial agonism at Gαs []. This unique activity profile suggests the possibility of region-specific pharmacology, which could be relevant for optimizing therapeutic outcomes in PD and other neurological disorders.

Q4: What is the current status of Tavapadon's clinical development for Parkinson's disease?

A4: Tavapadon is currently being investigated in a phase 3 clinical trial program (TEMPO) designed to evaluate its efficacy, safety, and tolerability in individuals with PD []. The program encompasses multiple trials, including TEMPO-1 and TEMPO-2, which focus on early PD, and TEMPO-3, which is evaluating Tavapadon as an adjunctive therapy in individuals with advanced PD already receiving levodopa treatment []. These trials are crucial for determining the clinical utility of Tavapadon in managing different stages of PD.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.